4-Fluoro-1H-indole-3-carbonyl chloride
Description
4-Fluoro-1H-indole-3-carbonyl chloride is a halogenated indole derivative featuring a fluorine atom at the 4-position and a reactive acyl chloride group at the 3-position of the indole ring. The acyl chloride group renders it highly reactive, making it a critical intermediate for synthesizing amides, esters, and other derivatives in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-fluoro-1H-indole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-9(13)5-4-12-7-3-1-2-6(11)8(5)7/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRWLONUQPIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-indole-3-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroindole.
Carbonylation: The 4-fluoroindole undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position.
Chlorination: The final step involves the chlorination of the carbonyl group to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boron reagents under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be amides, esters, or other substituted indoles.
Coupling Products: The major products are biaryl compounds formed through the coupling of the indole derivative with aryl or vinyl boronic acids.
Scientific Research Applications
4-Fluoro-1H-indole-3-carbonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-indole-3-carbonyl chloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Fluorine Position: 4-Fluoro substitution (as in the title compound) influences electron distribution differently compared to 5-fluoroindole derivatives (). In 5-fluoroindole-2-carboxamides (), fluorine at the 5-position directs reactivity toward the 2-carboxamide group, favoring hydrogen bonding and π-π stacking in solid-state structures.
Carbonyl Group Variation :
- Acyl Chloride (3-position) : Highly reactive, prone to hydrolysis, and used as an intermediate for nucleophilic substitution (e.g., forming amides or esters).
- Carboxamides (2-position) : Stable, hydrogen-bonding-capable derivatives (e.g., compounds in exhibit NHCO groups with IR stretches at ~1666 cm⁻¹ and NMR signals for NHCO protons at δ 12.33 ppm).
- Carboxylic Acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, ) : Less reactive than acyl chlorides, with IR carbonyl stretches at ~1700–1750 cm⁻¹ and higher thermal stability.
Physicochemical Properties
Stability and Handling
- Acyl chlorides like the title compound require anhydrous conditions and are incompatible with protic solvents. In contrast, carboxamides () and carboxylic acids () are stable under ambient conditions.
Research Findings and Challenges
- Crystallography : While SHELX programs () are widely used for small-molecule refinement, the title compound’s hygroscopic nature may complicate single-crystal growth.
- Hydrogen Bonding : Unlike 2-(4-fluorophenyl)-3-methyl-1H-indole (), which exhibits N–H···π interactions, acyl chlorides lack classical hydrogen bonds, reducing crystallinity.
- Commercial Availability : Indole-3-carboxaldehyde () is commercially available, but this compound may require custom synthesis, impacting accessibility.
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